1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid and its derivatives are primarily involved in chemical synthesis. A study by Matulevičiūtė et al. (2021) explored the development of novel heterocyclic amino acids, including compounds related to this compound. These were synthesized as chiral and achiral building blocks for potential use in various chemical applications (Matulevičiūtė et al., 2021).
Application in Anticancer Research
Compounds structurally related to this compound have been investigated for their potential use in cancer treatment. For instance, the Aurora kinase inhibitor, which features a similar structural framework, has shown promise in inhibiting Aurora A, a protein associated with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Applications
Research by El‐Emary et al. (2002) indicated the potential antimicrobial properties of compounds based on the 1H-pyrazole framework, which includes derivatives of this compound. This suggests a role for these compounds in developing new antimicrobial agents (El‐Emary et al., 2002).
Anticancer Agent Synthesis
Rehman et al. (2018) conducted research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to this compound. These compounds were evaluated as potential anticancer agents, highlighting their relevance in oncological research (Rehman et al., 2018).
Electrocatalysis and Surface Treatment
In a study on electrolytic coloring of anodized aluminum, Moshohoritou et al. (1994) utilized piperidine-4-carboxylic acid as an additive. This research provides insight into the potential application of derivatives of this compound in electrocatalysis and surface treatment processes (Moshohoritou et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOQDXYLIICDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809994 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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